molecular formula C11H11NO5 B8310659 Methyl 3-cyclopropoxy-2-nitrobenzoate

Methyl 3-cyclopropoxy-2-nitrobenzoate

Cat. No.: B8310659
M. Wt: 237.21 g/mol
InChI Key: OKJKYCNSVKKBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyclopropoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 3-cyclopropyloxy-2-nitrobenzoate

InChI

InChI=1S/C11H11NO5/c1-16-11(13)8-3-2-4-9(10(8)12(14)15)17-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

OKJKYCNSVKKBPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 3 necked, 500 mL flask, a solution of 2,2,2-trichloroacetic acid (16.30 g, 100 mmol) in dichloromethane (100 mL) was slowly added via an addition funnel to a −10° C. solution of diethylzinc (1M hexanes, 100 mL, 100 mmol) under a nitrogen atmosphere. The reaction mixture was stirred for 10 min. Next, diiodomethane (8 mL, 100 mmol) was dropwise added by syringe, and the reaction solution was stirred for 10 min. A solution of methyl 2-nitro-3-(vinyloxy)benzoate (7.42 g, 33.2 mmol) in dichloromethane (20 mL) was added slowly via an addition funnel. The solution was allowed to warm to room temperature overnight. The reaction mixture was cooled to 0° C. and quenched with 1M HCl. The reaction solution was transferred to a separatory funnel, and the aqueous layer extracted with dichloromethane (3×). The combined extracts were washed with saturated sodium bicarbonate, water and brine, dried over anhydrous sodium sulfate, filtered and concentrated. The crude product mixture was purified by ISCO (0% of EtOAc/heptane in 15 minutes, 220 g column) to provide methyl 3-cyclopropoxy-2-nitrobenzoate (4.7 g, 19.81 mmol, 60.0% yield). HPLC: RT=2.66 min (H2O/MeOH with TFA, SunFire C18 3.5 μm, 2.1×30 mm, gradient=4 min, wavelength=220 nm); MS(ES):m/z=260 [M+Na]+; 1H NMR (400 MHz, chloroform-d) δ 7.68-7.57 (m, 2H), 7.57-7.41 (m, 1H), 4.03-3.82 (m, 4H), 0.94-0.78 (m, 4H).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
7.42 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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